3-Chloro-2,2-dimethylpropanenitrile
Description
3-Chloro-2,2-dimethylpropanenitrile (IUPAC name: 3-chloro-2,2-dimethylpropanenitrile) is an aliphatic nitrile compound featuring a chlorine atom at the third carbon and two methyl groups at the second carbon. Its molecular formula is C₅H₈ClN, with a molecular weight of 129.58 g/mol. This compound is likely synthesized via nucleophilic substitution or alkylation reactions, similar to other halogenated nitriles .
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN/c1-5(2,3-6)4-7/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZDLYNPORAVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131221-78-8 | |
| Record name | 3-chloro-2,2-dimethylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of 2,2-Dimethylpropanenitrile: One common method involves the halogenation of 2,2-dimethylpropanenitrile using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: Industrially, 3-chloro-2,2-dimethylpropanenitrile can be synthesized through a controlled chlorination process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2,2-dimethylpropanenitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,2-dimethylpropanenitrile derivatives.
Reduction: 2,2-dimethylpropanamine.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in the development of new drugs and therapeutic agents.
Industry:
Chemical Manufacturing: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-2,2-dimethylpropanenitrile exerts its effects involves its reactivity towards nucleophiles and reducing agents. The chlorine atom can be readily displaced in substitution reactions, while the nitrile group can be reduced to an amine . These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the molecule towards nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Nitriles with Halogen Substitutions
(a) 2-Methylbutanenitrile (C₅H₉N, MW: 83.13 g/mol)
- Structure : A straight-chain nitrile with a methyl branch at the second carbon.
- Comparison : Unlike 3-Chloro-2,2-dimethylpropanenitrile, this compound lacks chlorine and has less branching. The absence of chlorine reduces its molecular weight and polarity, leading to lower boiling points and altered solubility in polar solvents .
(b) 3-Chloromethacrylonitrile (2-Propenenitrile, 3-chloro-2-methyl; CAS 10329-37-0)
- Structure : C₄H₄ClN, MW: 101.53 g/mol. Features a double bond (propenenitrile) and chlorine at the third carbon.
- Comparison : The unsaturated backbone increases reactivity in addition reactions (e.g., polymerization), whereas 3-Chloro-2,2-dimethylpropanenitrile’s saturated structure offers greater stability. Chlorine placement also differs, influencing electronic effects on the nitrile group .
Aromatic Nitriles with Halogen Substitutions
3-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1)
- Structure : C₇H₂ClF₂N, MW: 173.55 g/mol. An aromatic nitrile with chloro and fluoro substituents.
- Comparison : The aromatic ring enhances stability and resonance effects, increasing boiling points (predicted: 208.8°C) compared to aliphatic analogs. The electron-withdrawing fluorine and chlorine substituents further polarize the nitrile group, altering its acidity and reactivity in nucleophilic substitutions .
Chlorinated Alkenes and Related Compounds
3-Chloro-2-methylpropene (Methallyl chloride; CAS 563-47-3)
- Structure : C₄H₇Cl, MW: 90.55 g/mol. An allylic chloride with a double bond.
- Allylic chlorides are prone to elimination or substitution reactions, whereas 3-Chloro-2,2-dimethylpropanenitrile’s nitrile group may direct reactivity toward nucleophilic attacks .
Physicochemical Properties and Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Features |
|---|---|---|---|---|---|
| 3-Chloro-2,2-dimethylpropanenitrile | C₅H₈ClN | 129.58 | ~180–200 (estimated) | ~1.1 (estimated) | Branched aliphatic nitrile with Cl |
| 2-Methylbutanenitrile | C₅H₉N | 83.13 | ~130–140 | 0.80–0.85 | Linear nitrile, no halogens |
| 3-Chloromethacrylonitrile | C₄H₄ClN | 101.53 | Not reported | ~1.1 | Unsaturated nitrile, allylic Cl |
| 3-Chloro-2,4-difluorobenzonitrile | C₇H₂ClF₂N | 173.55 | 208.8 (predicted) | 1.43 | Aromatic nitrile, multiple halogens |
Biological Activity
3-Chloro-2,2-dimethylpropanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.
The biological activity of 3-Chloro-2,2-dimethylpropanenitrile primarily involves its interaction with various biological targets, including enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom may influence the compound's reactivity and binding affinity to biological macromolecules.
Studies have indicated that this compound can act as a ligand for certain receptors, potentially modulating signaling pathways involved in cellular processes.
Toxicological Profile
Research has assessed the toxicological effects of 3-Chloro-2,2-dimethylpropanenitrile. In animal studies, it has been shown to exhibit varying degrees of toxicity depending on the dose and route of administration. For example:
- Acute Toxicity : In rats, the oral LD50 was reported between 1000 to 2000 mg/kg body weight, indicating moderate toxicity .
- Chronic Exposure : Long-term studies have demonstrated potential carcinogenic effects with increased incidences of tumors in specific tissues following prolonged exposure .
Case Studies
-
In Vivo Studies :
- A study on NMRI mice demonstrated that dermal applications of 3-Chloro-2,2-dimethylpropanenitrile resulted in observable clinical signs of toxicity such as lethargy and abnormal gait at higher doses. Histopathological evaluations revealed no significant findings at lower doses but noted changes at higher concentrations .
-
Cellular Studies :
- In vitro assays have shown that 3-Chloro-2,2-dimethylpropanenitrile can induce cytotoxic effects in various cell lines. The compound's ability to disrupt cellular functions was linked to its electrophilic nature due to the presence of the chlorine atom.
Comparative Analysis
To better understand the biological activity of 3-Chloro-2,2-dimethylpropanenitrile, it is useful to compare it with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
